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molecular formula C15H9N3O5 B8578971 4-(3,4-Dinitro-phenoxy)-quinoline

4-(3,4-Dinitro-phenoxy)-quinoline

Cat. No. B8578971
M. Wt: 311.25 g/mol
InChI Key: LNUXYNHRBAUYJY-UHFFFAOYSA-N
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Patent
US07531553B2

Procedure details

4-(3,4-Dinitro-phenoxy)-quinoline (Step A, 400 mg, 1.2 mmol) was dissolved in THF at 0° C., and AcOH (1.5 mL) was added followed by zinc dust (2.5 g, 38 mmol). The mixture was stirred at RT for 1 h then filtered on a silica pad. The solvent was evaporated; the residue was dissolved in CH2Cl2 and washed with 1M NaOH. The organic phases were dried, filtered and evaporated to give the title compound, as a brown-orange oil.
Quantity
400 mg
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
1.5 mL
Type
reactant
Reaction Step Two
Name
Quantity
2.5 g
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:5]=[C:6]([CH:18]=[CH:19][C:20]=1[N+:21]([O-])=O)[O:7][C:8]1[C:17]2[C:12](=[CH:13][CH:14]=[CH:15][CH:16]=2)[N:11]=[CH:10][CH:9]=1)([O-])=O.CC(O)=O>C1COCC1.[Zn]>[N:11]1[C:12]2[C:17](=[CH:16][CH:15]=[CH:14][CH:13]=2)[C:8]([O:7][C:6]2[CH:5]=[C:4]([NH2:1])[C:20]([NH2:21])=[CH:19][CH:18]=2)=[CH:9][CH:10]=1

Inputs

Step One
Name
Quantity
400 mg
Type
reactant
Smiles
[N+](=O)([O-])C=1C=C(OC2=CC=NC3=CC=CC=C23)C=CC1[N+](=O)[O-]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
1.5 mL
Type
reactant
Smiles
CC(=O)O
Step Three
Name
Quantity
2.5 g
Type
catalyst
Smiles
[Zn]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at RT for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
then filtered on a silica pad
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated
DISSOLUTION
Type
DISSOLUTION
Details
the residue was dissolved in CH2Cl2
WASH
Type
WASH
Details
washed with 1M NaOH
CUSTOM
Type
CUSTOM
Details
The organic phases were dried
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
N1=CC=C(C2=CC=CC=C12)OC=1C=C(C(=CC1)N)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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